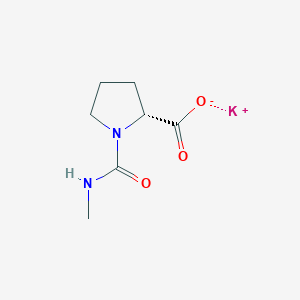

![molecular formula C17H21F3N6O B2742752 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide CAS No. 2309552-58-5](/img/structure/B2742752.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

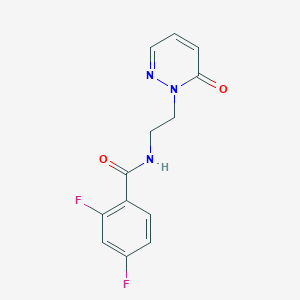

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide” is a complex organic compound . Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclobutyl group attached to a triazolo-pyridazine ring, which is further connected to an azetidine ring . The exact 3D structure would require more detailed analysis or experimental data.科学的研究の応用

Antimicrobial and Antitumor Applications

One of the primary scientific research applications of triazolo[4,3-b]pyridazine derivatives includes their potential in antimicrobial and antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against different types of bacteria and cancer cells, showcasing their versatility and potential as therapeutics. The synthesis of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives and their evaluation for antimicrobial activity highlight the ongoing exploration of these compounds in addressing resistant microbial strains (Rahimizadeh et al., 2012). Additionally, the development of new 3-heteroarylindoles incorporating triazolo[4,3-a]pyrazine moieties for potential anticancer applications further illustrates the compound's relevance in medicinal chemistry research (Abdelhamid et al., 2016).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of triazolo[4,3-b]pyridazine derivatives are critical for understanding their properties and potential applications. Research efforts have been dedicated to the synthesis of these compounds and their structural elucidation using various analytical techniques. For instance, studies on the synthesis, structure analysis, and DFT calculations of chloro-triazolo[4,3-b]pyridazine derivatives shed light on their chemical properties and potential interactions (Sallam et al., 2021). This foundational knowledge supports further research into their applications in scientific and medicinal contexts.

Mechanism of Action and SAR Studies

Understanding the mechanism of action and conducting structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of triazolo[4,3-b]pyridazine derivatives. Research in this area aims to elucidate how these compounds interact with biological targets and to identify modifications that enhance their activity and selectivity. The exploration of triazolo[4,3-b]pyridazine derivatives as selective estrogen receptor degraders and antagonists in the treatment of ER+ breast cancer exemplifies the application of these compounds in targeted therapy (Scott et al., 2020).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.

Biochemical Pathways

Given the diverse pharmacological activities of similar compounds, it is likely that multiple biochemical pathways are affected .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4,4,4-trifluoro-N-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N6O/c1-24(15(27)7-8-17(18,19)20)12-9-25(10-12)14-6-5-13-21-22-16(26(13)23-14)11-3-2-4-11/h5-6,11-12H,2-4,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUWHJTVFCPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)